Paspalic acid

描述

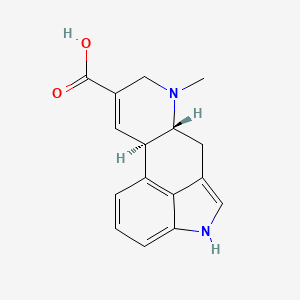

Structure

3D Structure

属性

IUPAC Name |

(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNCJTROKRDRBW-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203672 | |

| Record name | Paspalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5516-88-1 | |

| Record name | Paspalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5516-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paspalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005516881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paspalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PASPALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P81DUK4Q2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paspalic Acid: A Technical Overview for Researchers

Paspalic acid, a significant ergoline alkaloid, serves as a crucial intermediate in the biosynthesis of lysergic acid and a variety of other ergot alkaloids.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the fundamental chemical properties of this compound, its biosynthetic origins, and key experimental protocols.

Core Chemical and Physical Properties

This compound is a complex heterocyclic compound with a tetracyclic ergoline ring structure. Its chemical identity and physical characteristics are summarized below.

| Property | Value |

| Chemical Formula | C₁₆H₁₆N₂O₂[1][3][4] |

| Molecular Weight | 268.31 g/mol [2][5][6] |

| Exact Mass | 268.1212 u[1] |

| CAS Number | 5516-88-1[1][6] |

| IUPAC Name | (6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid[6] |

| Synonyms | Δ⁸-lysergic acid, 8,9-didehydro-6-methylergoline-8-carboxylic acid[4] |

| Solubility | Soluble in DMSO[6] |

| Elemental Analysis | C: 71.62%, H: 6.01%, N: 10.44%, O: 11.93%[1][3] |

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process within ergot alkaloid-producing fungi, such as Claviceps paspali. The pathway originates from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A simplified representation of this biosynthetic pathway is illustrated below.

Caption: Biosynthetic pathway of this compound.

The initial steps involve the prenylation of L-tryptophan with DMAPP, followed by a series of enzymatic reactions catalyzed by enzymes such as DmaW, EasF, EasC, EasE, and EasD to form chanoclavine-I-aldehyde.[2][7] Subsequent reactions mediated by EasA and EasG lead to the formation of elymoclavine.[2][7] The final step in the synthesis of this compound is the oxidation of elymoclavine, a reaction catalyzed by the enzyme clavine oxidase (CloA).[6] this compound can then undergo a spontaneous isomerization to the more stable lysergic acid.[6]

Experimental Protocols

Isomerization of this compound to Lysergic Acid

A common experimental procedure in the study of ergot alkaloids is the isomerization of this compound to lysergic acid. This conversion can be achieved through base-catalyzed rearrangement. Below is a generalized workflow and a specific experimental example.

Caption: General workflow for this compound isomerization.

Protocol using Potassium Hydroxide:

-

Reaction Setup: 5 grams of this compound are added to 360 grams of a 0.5N solution of potassium hydroxide in a 50:50 water/ethanol mixture.[8]

-

Isomerization: The mixture is heated at reflux for 1 hour.[8]

-

Workup: After cooling, the pH of the reaction medium is adjusted to 5.5 by the addition of 1N hydrochloric acid.[8]

-

Isolation: The resulting precipitate is filtered, washed three times with 20 mL of a 50:50 water/methanol mixture, and then dried under vacuum at 75°C.[8]

Analytical Methodology: Capillary Zone Electrophoresis (CZE)

Capillary zone electrophoresis is an effective technique for the separation and analysis of this compound and its isomers, lysergic acid and iso-lysergic acid.

Instrumentation and Conditions:

-

Technique: Capillary Zone Electrophoresis (CZE) coupled with UV or Quadrupole Time-of-Flight (QTOF) Mass Spectrometric detection.[3][5]

-

Background Electrolytes (BGEs): Optimized separation can be achieved using BGEs containing asparagine, sodium tetraborate, or ammonium acetate with the addition of 40% methanol, adjusted to a pH of 8.3.[3][5]

-

Detection:

-

Precision: The method demonstrates good run-to-run precision of peak areas (1.9% for this compound) and day-to-day precision (4.0% for this compound).[3]

This analytical method is crucial for monitoring the conversion of this compound in fermentation broths and synthetic reaction mixtures, ensuring accurate quantification and purity assessment.[5]

References

- 1. Synthesis of Lysergic Acid from this compound - [www.rhodium.ws] [designer-drug.com]

- 2. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]

- 3. Analysis of this compound, lysergic acid, and iso-lysergic acid by capillary zone electrophoresis with UV- and quadrupole time-of-flight mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Construction of an efficient Claviceps paspali cell factory for lysergic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound isomerization to Lysergic acid , Hive Tryptamine Chemistry [chemistry.mdma.ch]

Paspalic Acid: A Comprehensive Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paspalic acid is a tetracyclic indole alkaloid belonging to the ergoline family. It serves as a crucial intermediate in the biosynthesis of numerous pharmacologically significant ergot alkaloids, most notably as the direct precursor to lysergic acid. Understanding the precise structure and stereochemistry of this compound is fundamental for the synthesis, derivatization, and biological investigation of this important class of compounds. This technical guide provides an in-depth analysis of the molecular architecture of this compound, supported by available spectroscopic data, and outlines key experimental methodologies for its characterization.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₁₆H₁₆N₂O₂, possesses a rigid, tetracyclic ergoline ring system. Its systematic IUPAC name is (6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid[1]. The structure features a carboxylic acid group at position C-8 and a double bond between C-8 and C-9.

The stereochemistry of this compound is defined by two chiral centers at positions C-6a and C-10a. The absolute configuration of the naturally occurring enantiomer is (6aR, 10aR)[1]. This specific spatial arrangement of atoms is critical for its biological activity and its role as a precursor in the stereospecific enzymatic synthesis of other ergot alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| IUPAC Name | (6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | [1] |

| Canonical SMILES | CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | [1] |

| InChIKey | RJNCJTROKRDRBW-TZMCWYRMSA-N | [1] |

| CAS Number | 5516-88-1 | [1] |

Spectroscopic Data for Structural Elucidation

The structural and stereochemical assignment of this compound relies on a combination of spectroscopic techniques. While a complete, publicly available dataset of assigned spectral peaks for this compound is not readily found in the literature, the expected characteristic signals based on its functional groups are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments within the rigid ring structure. Key signals would include those for the aromatic protons of the indole ring, the olefinic proton at C-9, the N-methyl protons, and the aliphatic protons of the C and D rings. The coupling patterns and chemical shifts of the protons at the stereocenters (C-6a and C-10a) are crucial for confirming the relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all 16 carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The sp² carbons of the aromatic indole ring and the C-8/C-9 double bond would resonate in the typical olefinic/aromatic region. The sp³ carbons of the tetracyclic system, including the stereocenters, would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (carboxylic acid) | 1760 - 1690 |

| C=C stretch (alkene and aromatic) | 1680 - 1450 |

| C-N stretch | 1350 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 269. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group, as well as characteristic cleavages of the ergoline ring system.

Experimental Protocols

Detailed experimental protocols for the isolation and comprehensive structural elucidation of this compound are not extensively published as standalone procedures. However, methodologies can be inferred from studies focusing on the production and analysis of ergot alkaloids.

Isolation and Purification of this compound

This compound is typically produced via fermentation using strains of the fungus Claviceps paspali. The following is a generalized workflow for its isolation and purification.

Caption: Generalized workflow for the isolation and purification of this compound.

-

Fermentation: Culturing of a high-yielding strain of Claviceps paspali in a suitable nutrient medium under controlled conditions to promote the biosynthesis of this compound.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. This compound, along with other alkaloids, is extracted from the mycelium and/or the supernatant using a suitable organic solvent system, often a mixture of chloroform and methanol.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel or alumina, to separate this compound from other related alkaloids and impurities.

-

Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from an appropriate solvent or solvent mixture to yield a pure crystalline solid.

Structural and Stereochemical Determination

3.2.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a precisely weighed sample of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 400-600 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments should be performed. This includes:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry, particularly at the C-6a and C-10a positions.

-

3.2.2. X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. The absolute stereochemistry can be determined from anomalous diffraction data if a heavy atom is present or by using chiral reference molecules.

Biosynthesis and Relationship to Lysergic Acid

This compound is a key intermediate in the biosynthesis of ergot alkaloids. It is formed from elymoclavine through an oxidation reaction catalyzed by the enzyme CloA, a cytochrome P450 monooxygenase. This compound is then isomerized to the thermodynamically more stable lysergic acid, where the double bond is in conjugation with the indole ring (at the C-9 and C-10 positions). This isomerization can occur spontaneously or be enzymatically catalyzed.

Caption: Simplified biosynthetic pathway of ergot alkaloids highlighting the role of this compound.

Conclusion

This compound is a structurally complex and stereochemically defined molecule of significant interest in the field of natural products and medicinal chemistry. Its role as a key precursor to lysergic acid and other ergot alkaloids underscores the importance of a thorough understanding of its chemical and physical properties. The application of modern spectroscopic and crystallographic techniques is essential for its unambiguous characterization, providing the foundational knowledge required for its synthetic manipulation and the development of novel therapeutic agents. While detailed, publicly available spectral assignments and a crystal structure for this compound remain elusive in the scientific literature, the methodologies and expected data outlined in this guide provide a robust framework for researchers in this field.

References

Biological Activities of Paspalic Acid in Fungal Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paspalic acid, a tetracyclic ergoline alkaloid, holds a critical position as a key intermediate in the biosynthesis of a wide array of pharmacologically significant ergot alkaloids in various fungal species, most notably within the genus Claviceps. While the biological activities of its downstream derivatives, such as lysergic acid and its amides, are extensively documented, the intrinsic biological roles of this compound within the life cycle and physiology of the producing fungi remain largely unexplored. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, its pivotal role as a metabolic precursor, and the biological significance of the ergot alkaloids derived from it. This document also highlights the significant knowledge gap regarding the direct activities of this compound in fungi and proposes experimental approaches to elucidate these functions, thereby identifying potential new avenues for research and drug development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. Among these, the ergot alkaloids, a class of indole-derived compounds, have attracted considerable attention due to their potent pharmacological and toxicological properties. This compound emerges as a crucial branching point in the intricate biosynthetic pathway of these alkaloids. Produced predominantly by fungi of the genus Claviceps, such as Claviceps paspali, this compound is the immediate precursor to lysergic acid, the foundational structure for numerous bioactive compounds.[1]

Despite its central role in the synthesis of these potent mycotoxins and pharmaceuticals, this compound's own biological functions within the fungal organisms have not been a primary focus of research. This guide aims to provide a comprehensive overview of the known aspects of this compound in fungi, from its biosynthesis to its metabolic fate, and to underscore the untapped potential for research into its direct biological activities.

Biosynthesis of this compound

The biosynthesis of ergot alkaloids is a complex, multi-step process involving a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster. This compound is formed late in this pathway, originating from the precursor agroclavine. The conversion of agroclavine to this compound involves a series of oxidation reactions.

The key enzymatic step is the oxidation of elymoclavine, which is itself formed from the oxidation of agroclavine. This conversion of elymoclavine to this compound is catalyzed by cytochrome P-450 monooxygenases.[2] Specifically, the enzyme CloA is implicated in these successive oxidation steps.[2]

Table 1: Key Enzymes in the Biosynthesis of this compound

| Precursor | Enzyme(s) | Product | Fungal Species Example |

| Agroclavine | Cytochrome P-450 Monooxygenases | Elymoclavine | Claviceps spp. |

| Elymoclavine | CloA (Cytochrome P-450 Monooxygenase) | This compound | Claviceps paspali |

digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [penwidth=2, color="#4285F4"];Agroclavine [label="Agroclavine"]; Elymoclavine [label="Elymoclavine"]; Paspalic_Acid [label="this compound", fillcolor="#FBBC05"]; Lysergic_Acid [label="Lysergic Acid"]; Ergot_Alkaloids [label="Ergot Alkaloids"];

Agroclavine -> Elymoclavine [label="Oxidation"]; Elymoclavine -> Paspalic_Acid [label="CloA (Oxidation)", fontcolor="#34A853"]; Paspalic_Acid -> Lysergic_Acid [label="Isomerization"]; Lysergic_Acid -> Ergot_Alkaloids [label="Further Modification"]; }

Figure 1: Simplified biosynthetic pathway leading to and from this compound.

Biological Activities of this compound Derivatives

While direct studies on the biological activities of this compound in fungi are lacking, the profound effects of its downstream products underscore its importance. The conversion of this compound to lysergic acid is a critical step, as lysergic acid and its derivatives are responsible for the well-documented biological activities of ergot alkaloids.

These activities are diverse and impact a wide range of organisms:

-

Antimicrobial and Antifungal Activity: Some ergot alkaloids exhibit inhibitory effects against other fungi and bacteria, suggesting a role in competitive interactions in their natural environment.

-

Insecticidal Properties: Ergot alkaloids can act as feeding deterrents or be toxic to insects, providing a protective advantage to the host plant in symbiotic relationships.

-

Pharmacological Effects in Mammals: The structural similarity of ergot alkaloids to neurotransmitters like serotonin, dopamine, and adrenaline allows them to interact with their receptors, leading to a wide range of physiological effects. This has been exploited in the development of numerous pharmaceuticals.

-

Role in Fungal Virulence: In some pathogenic fungi, ergot alkaloids have been shown to contribute to their virulence.

The accumulation of different ergot alkaloid profiles in various fungal species suggests that the specific array of compounds produced may be adapted to the fungus's ecological niche and lifestyle.[3]

Potential, Yet Unexplored, Biological Activities of this compound in Fungi

The absence of research on the direct biological activities of this compound in fungi presents a significant knowledge gap. It is plausible that this compound is not merely a passive intermediate but may possess intrinsic functions, including:

-

Feedback Regulation: this compound could potentially act as a signaling molecule to regulate the expression of the eas gene cluster, thereby controlling its own production and the overall flux through the ergot alkaloid pathway.

-

Influence on Fungal Development: Secondary metabolites are often linked to fungal development and differentiation. This compound might play a role in processes such as sporulation or the formation of sclerotia.

-

Interaction with Other Metabolic Pathways: The accumulation of this compound could potentially influence other primary or secondary metabolic pathways within the fungus.

Experimental Protocols for Investigating this compound's Activities

To elucidate the direct biological activities of this compound in fungi, a series of targeted experiments are required. The following protocols provide a framework for such investigations.

Fungal Culture and this compound Extraction

-

Culture: Grow the selected fungal strain (e.g., Claviceps paspali) in a suitable liquid fermentation medium known to support ergot alkaloid production.

-

Harvesting: Separate the mycelium from the culture broth by filtration.

-

Extraction:

-

Mycelium: Lyophilize and grind the mycelium. Extract the powdered mycelium with a suitable organic solvent (e.g., methanol or a chloroform/methanol mixture).

-

Culture Broth: Acidify the broth and extract with an organic solvent.

-

-

Purification: Purify this compound from the crude extracts using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Antifungal Activity Assays

-

Microdilution Assay:

-

Prepare a serial dilution of purified this compound in a suitable solvent.

-

In a 96-well plate, add a standardized inoculum of a test fungus to a growth medium containing the different concentrations of this compound.

-

Include positive (known antifungal agent) and negative (solvent only) controls.

-

Incubate the plates and determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by measuring absorbance or by plating onto fresh agar.

-

-

Agar Diffusion Assay:

-

Inoculate an agar plate with a lawn of the test fungus.

-

Place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

-

Incubate the plates and measure the diameter of the zones of inhibition around the discs.

-

Figure 2: General workflow for determining the antifungal activity of this compound.

Gene Expression Analysis

-

Exposure: Treat fungal cultures with exogenous this compound at various concentrations and time points.

-

RNA Extraction: Harvest the mycelium and extract total RNA.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for genes in the eas cluster and other target pathways.

-

Analyze the relative gene expression levels to determine if this compound influences their transcription.

-

Fungal Signaling Pathways: A Potential Regulatory Context

While a direct link between this compound and specific signaling pathways has not been established, the Pal/PacC pathway is a key regulator of secondary metabolism in response to ambient pH in many fungal species.[4][5][6][7]

The Pal/PacC pathway senses extracellular pH and, under alkaline conditions, activates the PacC transcription factor. Activated PacC then modulates the expression of a wide range of genes, including those involved in the production of secondary metabolites.[4][7] Given that the production of ergot alkaloids is often pH-dependent, it is plausible that the Pal/PacC pathway could indirectly influence the biosynthesis of this compound by regulating the expression of the eas gene cluster. Further research is needed to investigate this potential connection.

Figure 3: The Pal/PacC pH-responsive signaling pathway in fungi.

Conclusion and Future Directions

This compound stands as a critical juncture in the biosynthesis of a plethora of biologically active ergot alkaloids. While its role as a precursor is well-established, its own biological activities within the producing fungi remain a significant unknown. The lack of quantitative data on its antifungal properties or its influence on fungal physiology highlights a promising area for future research.

Future investigations should focus on:

-

Quantitative analysis of this compound's antifungal spectrum.

-

Transcriptomic and proteomic studies to identify genes and proteins regulated by this compound.

-

Investigating the potential interplay between this compound biosynthesis and key signaling pathways like the Pal/PacC pathway.

A deeper understanding of the biological roles of this compound could not only provide fundamental insights into fungal secondary metabolism but also potentially unveil new targets for antifungal drug development and new strategies for manipulating the production of valuable ergot alkaloids.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origins and significance of ergot alkaloid diversity in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Aspergillus PacC zinc finger transcription factor mediates regulation of both acid- and alkaline-expressed genes by ambient pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Gene Expression by Ambient pH in Filamentous Fungi and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH regulation of gene expression in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Paspalic Acid: A Pivotal Intermediate in the Biosynthesis of Ergoline Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Ergoline alkaloids, a class of pharmacologically significant compounds produced predominantly by fungi of the Claviceps genus, have a rich history in medicine, with applications ranging from migraine treatment to the management of Parkinson's disease. Central to the biosynthesis of these complex molecules is paspalic acid, a key tetracyclic ergoline intermediate. Understanding the formation and conversion of this compound is critical for the biotechnological production of valuable pharmaceuticals derived from lysergic acid, its direct downstream product. This technical guide provides a comprehensive overview of the role of this compound in ergoline alkaloid biosynthesis, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Ergoline Alkaloid Biosynthetic Pathway: The Central Role of this compound

The biosynthesis of ergoline alkaloids commences with the prenylation of L-tryptophan and proceeds through a series of enzymatic reactions to form the characteristic ergoline ring system. This compound emerges as a crucial intermediate, representing the final precursor to lysergic acid, the foundational scaffold for a vast array of bioactive compounds.

The generally accepted biosynthetic pathway leading to and from this compound is as follows:

-

L-Tryptophan + Dimethylallyl Pyrophosphate (DMAPP) → 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT) (Catalyzed by Dimethylallyltryptophan synthase, DmaW)

-

DMAT → N-methyl-4-(γ,γ-dimethylallyl)-L-tryptophan (Catalyzed by a methyltransferase, EasF)

-

N-methyl-4-(γ,γ-dimethylallyl)-L-tryptophan → Chanoclavine-I (Involves EasE and EasC)

-

Chanoclavine-I → Chanoclavine-I-aldehyde (Catalyzed by EasD)

-

Chanoclavine-I-aldehyde → Agroclavine (Catalyzed by EasA)

-

Agroclavine → Elymoclavine (Catalyzed by a cytochrome P450 monooxygenase)

-

Elymoclavine → This compound (Catalyzed by a clavine oxidase, CloA)[1]

-

This compound ⇌ Lysergic Acid (Isomerization)

This intricate pathway is encoded by a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster, which has been identified in various ergot alkaloid-producing fungi.

Quantitative Data: Isomerization of this compound to Lysergic Acid

The conversion of this compound to lysergic acid is a critical step for the industrial production of many ergoline-derived drugs. This isomerization can be achieved under various conditions, with differing efficiencies. The following tables summarize quantitative data from key studies.

Table 1: Isomerization of this compound to Lysergic Acid using Different Bases

| Base | Starting this compound (g) | Reaction Conditions | Product (Lysergic Acid) (g) | Yield (w/w) | Isomer (Isolysergic Acid) Content (%) | Reference |

| Sodium Hydroxide (2N aq.) | 5 | Reflux for 2 hours | 3.15 | 59.3% | 6.8% | [2] |

| Potassium Hydroxide (0.5N in 50% aq. ethanol) | 5 | Reflux for 1 hour | 2.86 | 49.8% | 1.0% | [2] |

| Tetrabutylammonium Hydroxide (40% aq.) | 130 | 30°C for 20 hours | 107.8 | 81.6% | 2.8% | [2] |

Table 2: Optimized Isomerization of this compound in a Phase-Separated Medium

| Starting this compound (g) | Reagents | Reaction Time (hours) | Temperature (°C) | Conversion of this compound | Final this compound Content | Reference |

| 100.0 | 5% aq. NaOH, solid NaOH | 4 | 50 | >98% | <2.0% | [3] |

Experimental Protocols

Protocol 1: Isomerization of this compound to Lysergic Acid with Sodium Hydroxide[2]

Objective: To convert this compound to lysergic acid using sodium hydroxide.

Materials:

-

This compound (5 g)

-

2N aqueous sodium hydroxide solution (100 ml)

-

Hydrochloric acid (10 ml)

-

Glacial acetic acid (10 ml)

-

50% aqueous methanol

-

Deionized water

Procedure:

-

Dissolve 5 g of this compound in 100 ml of a 2N aqueous solution of sodium hydroxide.

-

Heat the solution at reflux for 2 hours.

-

After cooling, bring the pH of the reaction medium to 5.5 by adding a pre-mixed solution of 20 ml of water, 10 ml of hydrochloric acid, and 10 ml of glacial acetic acid.

-

Filter the resulting precipitate.

-

Wash the precipitate with three 20 ml portions of 50% aqueous methanol.

-

Dry the precipitate in vacuo at 75°C to yield lysergic acid.

Protocol 2: Purification of Dimethylallyltryptophan Synthase (DmaW) from Claviceps purpurea[4]

Objective: To purify the DmaW enzyme, which catalyzes the first committed step in ergoline alkaloid biosynthesis.

Materials:

-

Mycelia of Claviceps purpurea

-

n-butyl Sepharose

-

Q Sepharose

-

phenyl Sepharose

-

Protein Pak column

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

-

Buffer solutions (specific compositions to be optimized based on the original literature)

Procedure:

-

Homogenize the mycelia of Claviceps purpurea to obtain a crude cell extract.

-

Subject the crude extract to a series of chromatographic steps: a. Apply the extract to an n-butyl Sepharose column and elute the bound proteins. b. Pool the active fractions and apply them to a Q Sepharose ion-exchange column. Elute with a salt gradient. c. Subject the active fractions from the Q Sepharose column to chromatography on a phenyl Sepharose column. d. Perform a final purification step using a Protein Pak column.

-

Monitor the purification process at each step by assaying for DmaW activity and analyzing protein purity by SDS-PAGE.

-

The purified enzyme can be characterized for its kinetic properties.

Protocol 3: Gene Knockout in Claviceps purpurea using CRISPR/Cas9[5][6]

Objective: To disrupt a target gene in the ergoline alkaloid biosynthesis pathway in Claviceps purpurea to study its function.

Materials:

-

Claviceps purpurea protoplasts

-

Purified Cas9 protein

-

In vitro transcribed guide RNA (gRNA) targeting the gene of interest

-

Donor DNA for homologous recombination (e.g., a resistance cassette flanked by homology arms)

-

PEG-CaCl2 solution

-

Regeneration medium with appropriate selection agent

Procedure:

-

Protoplast Preparation: Prepare protoplasts from C. purpurea mycelia using lytic enzymes.

-

Ribonucleoprotein (RNP) Complex Assembly: Assemble the CRISPR/Cas9 RNP complex by incubating the purified Cas9 protein with the in vitro transcribed gRNA.

-

Transformation: Co-transform the C. purpurea protoplasts with the assembled RNP complex and the donor DNA using a PEG-CaCl2 mediated method.

-

Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent to select for successful transformants.

-

Verification: Screen the resulting colonies by PCR and sequencing to confirm the desired gene knockout.

Conclusion

This compound stands as a cornerstone in the intricate biosynthetic pathway of ergoline alkaloids. A thorough understanding of its formation, enzymatic conversion, and the underlying genetics is paramount for the advancement of biotechnological production platforms for these valuable pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field, enabling further exploration and optimization of ergoline alkaloid synthesis for therapeutic applications. The continued investigation into the enzymes and regulatory mechanisms governing this pathway will undoubtedly unlock new possibilities for metabolic engineering and the development of novel ergoline-derived drugs.

References

A Technical Guide to the Biosynthesis of Paspalic Acid from L-Tryptophan and Dimethylallyl Pyrophosphate (DMAPP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of paspalic acid, a key intermediate in the production of various ergot alkaloids with significant pharmaceutical applications. The guide focuses on the natural precursors, L-tryptophan and dimethylallyl pyrophosphate (DMAPP), detailing the enzymatic cascade, quantitative data, experimental protocols, and regulatory pathways involved in its formation.

Introduction

This compound is a tetracyclic ergoline alkaloid that serves as a crucial precursor for the semi-synthesis of numerous medically important compounds. Its biosynthesis originates from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP) through a complex series of enzymatic reactions primarily found in filamentous fungi, most notably species of Claviceps. Understanding this intricate pathway is paramount for the metabolic engineering of microbial strains to enhance the production of this compound and its derivatives for pharmaceutical development.

The Biosynthetic Pathway from L-Tryptophan and DMAPP to this compound

The biosynthesis of this compound is a multi-step process involving a series of enzymes encoded by a gene cluster known as the eas (ergot alkaloid synthesis) cluster. The pathway can be broadly divided into three stages: the formation of the first key intermediate 4-(γ,γ-dimethylallyl)tryptophan (DMAT), the construction of the ergoline ring system to yield chanoclavine-I-aldehyde, and the final conversions to this compound.

The key enzymatic steps are as follows:

-

Prenylation of L-Tryptophan: The pathway is initiated by the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. This reaction is catalyzed by Dimethylallyl Tryptophan Synthase (DmaW/FgaPT2) .[1]

-

N-Methylation: The resulting DMAT is then N-methylated by DMAT N-methyltransferase (EasF/FgaMT) .

-

Chanoclavine-I Formation: A series of oxidative reactions, catalyzed by Chanoclavine-I Synthase (EasC/FgaCat) and Chanoclavine-I Monooxygenase (EasE/FgaOx1) , converts N-methyl-DMAT to chanoclavine-I.[2]

-

Chanoclavine-I Aldehyde Formation: Chanoclavine-I is subsequently oxidized to chanoclavine-I-aldehyde by Chanoclavine-I Dehydrogenase (EasD/FgaDH) .

-

Agroclavine Formation: The closure of the D-ring of the ergoline skeleton is a critical branching point. In the pathway leading to this compound, chanoclavine-I-aldehyde is converted to agroclavine. This step is mediated by EasA (an isomerase) and EasG (a reductase).[3][4]

-

Elymoclavine Formation: Agroclavine is then oxidized to elymoclavine. This step is catalyzed by a cytochrome P450 monooxygenase.

-

This compound Formation: Finally, elymoclavine is further oxidized to this compound by the action of Clavine Oxidase (CloA) , another cytochrome P450 monooxygenase.[1] this compound can then spontaneously isomerize to lysergic acid.[5]

Biosynthetic Pathway of this compound

Figure 1: Biosynthetic pathway from L-Tryptophan and DMAPP to this compound.

Quantitative Data on Biosynthetic Enzymes

The efficiency of each enzymatic step is crucial for the overall yield of this compound. This table summarizes the available quantitative data for the key enzymes in the pathway.

| Enzyme | Organism | Substrate(s) | KM (µM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | Reference(s) |

| DmaW (DMAT Synthase) | Claviceps purpurea | L-Tryptophan, DMAPP | 17, 8.0 | 504 | - | [1] |

| EasF (N-Methyltransferase) | - | DMAT | - | - | - | - |

| EasC (Chanoclavine-I Synthase) | - | N-Methyl-DMAT | - | - | - | - |

| EasE (Chanoclavine-I Monooxygenase) | - | N-Methyl-DMAT | - | - | - | - |

| EasD (Chanoclavine-I Dehydrogenase) | - | Chanoclavine-I | - | - | - | - |

| EasA (Isomerase) | - | Chanoclavine-I-Aldehyde | - | - | - | - |

| EasG (Reductase) | - | Chanoclavine-I-Aldehyde | - | - | - | - |

| CloA (Clavine Oxidase) | Claviceps purpurea | Elymoclavine | - | - | - | [1] |

Note: Quantitative kinetic data for many enzymes in the this compound biosynthetic pathway are not yet fully characterized and reported in the literature. The table will be updated as more data becomes available.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of key enzymes, as well as the analysis of this compound and its intermediates.

Heterologous Expression and Purification of DmaW (FgaPT2) from E. coli

This protocol is adapted from methods for expressing and purifying prenyltransferases.[4][6][7][8]

1. Gene Cloning and Expression Vector:

- Synthesize the codon-optimized gene for DmaW (e.g., from Aspergillus fumigatus, FgaPT2) and clone it into a suitable E. coli expression vector, such as pET-28a(+), which provides an N-terminal His6-tag for affinity purification.

2. Transformation:

- Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET vectors) and incubate overnight at 37°C.

3. Protein Expression:

- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

- Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

4. Cell Lysis and Purification:

- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

- Elute the His-tagged DmaW protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

- Analyze the purified protein by SDS-PAGE.

- For further purification, if necessary, perform size-exclusion chromatography.

In Vitro Enzyme Assay for DmaW Activity

This assay measures the formation of DMAT from L-tryptophan and DMAPP.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- 10 mM MgCl2

- 1 mM L-tryptophan

- 1 mM DMAPP

- Purified DmaW enzyme (e.g., 1-5 µg)

2. Incubation:

- Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

3. Reaction Quenching and Product Extraction:

- Stop the reaction by adding an equal volume of methanol or by adjusting the pH.

- Extract the product, DMAT, with an organic solvent such as ethyl acetate.

4. Analysis:

- Analyze the extracted product by HPLC or LC-MS to quantify the amount of DMAT formed.

HPLC Analysis of this compound and Intermediates

This method can be adapted for the analysis of various intermediates in the this compound pathway.[9][10][11][12][13]

1. HPLC System:

- A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV or fluorescence detector.

2. Mobile Phase:

- A gradient elution is typically used. For example:

- Solvent A: 0.1% Formic acid in water

- Solvent B: Acetonitrile

- A typical gradient might be: 10-90% B over 30 minutes.

3. Detection:

- This compound and its precursors have characteristic UV absorbance spectra. Detection is often performed at around 280 nm or 310 nm.

- Fluorescence detection can also be used for higher sensitivity, with excitation and emission wavelengths optimized for the specific compound.

4. Quantification:

- Quantify the compounds by comparing their peak areas to a standard curve generated with known concentrations of authentic standards.

Experimental Workflow for this compound Biosynthesis Analysis

Figure 2: General experimental workflow for enzyme characterization.

Regulation of this compound Biosynthesis

The biosynthesis of ergot alkaloids, including this compound, is tightly regulated at the transcriptional level in response to various environmental and nutritional cues. Understanding these regulatory networks is crucial for optimizing fermentation conditions for enhanced production.

Key Regulatory Factors:

-

Phosphate Limitation: High concentrations of inorganic phosphate in the culture medium have been shown to repress the expression of the eas gene cluster, thereby inhibiting ergot alkaloid synthesis.[3][8][14] This regulation is often mediated by the Pho regulatory system (e.g., PhoB/PhoR two-component system in bacteria), which senses phosphate levels and controls the expression of genes involved in phosphate acquisition and metabolism.[15][16][17]

-

Tryptophan Induction: L-tryptophan, a primary precursor, acts as an inducer of the ergot alkaloid biosynthetic pathway.[3][18][19] The presence of tryptophan can lead to the upregulation of the eas genes, including an increase in the activity of DmaW synthase.[18][19]

-

Nitrogen Source: The type and concentration of the nitrogen source in the culture medium can also influence ergot alkaloid production.

-

Transcription Factors: Specific transcription factors within or outside the eas gene cluster play a crucial role in regulating its expression. For example, a gene designated easR has been identified as a regulator of the ergot alkaloid synthesis genes.[1] Other transcription factor families, such as AP2/ERF, bHLH, WRKY, and MYB, are known to be involved in the regulation of alkaloid biosynthesis in various organisms.[20]

Signaling Pathway for Regulation of this compound Biosynthesis

Figure 3: Simplified signaling pathway for the regulation of this compound biosynthesis.

Conclusion

The biosynthesis of this compound from L-tryptophan and DMAPP is a complex and highly regulated process. This guide has provided a detailed overview of the enzymatic pathway, available quantitative data, experimental protocols for key steps, and the regulatory networks that govern its production. A deeper understanding of these aspects is essential for the rational design of metabolic engineering strategies aimed at improving the industrial production of this compound and its valuable derivatives. Further research is needed to fully elucidate the kinetic parameters of all enzymes in the pathway and to unravel the intricate details of the signaling cascades that control their expression. Such knowledge will undoubtedly pave the way for the development of more efficient and sustainable biotechnological processes for the production of these important pharmaceutical precursors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum | Semantic Scholar [semanticscholar.org]

- 3. Physiological studies on ergot: further studies on the induction of alkaloid synthesis by tryptophan and its inhibition by phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous protein expression in E. coli [protocols.io]

- 5. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterologous protein expression in E. coli [protocols.io]

- 7. protocols.io [protocols.io]

- 8. iba-lifesciences.com [iba-lifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An HPLC method for the detection of ergot in ground and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The important ergot alkaloid intermediate chanoclavine-I produced in the yeast Saccharomyces cerevisiae by the combined action of EasC and EasE from Aspergillus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Physiological study of ergot: induction of alkaloid synthesis by tryptophan at the enzymatic level - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiological study of ergot: induction of alkaloid synthesis by tryptophan at the enzymatic level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Investigating the Antimicrobial and Antifungal Properties of Paspalic Acid and its Ergoline Alkaloid Relatives: A Technical Guide

Introduction

Paspalic acid is a tetracyclic ergoline alkaloid, a class of fungal metabolites known for their diverse pharmacological activities. While extensively studied for their effects on the central nervous system, the antimicrobial potential of ergoline alkaloids has been a more recent area of investigation. This technical guide synthesizes the available research on the antimicrobial properties of this compound's close structural analogs, providing a foundation for future research and drug development in this area. The focus will be on summarizing quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action.

Antimicrobial Activity of Ergoline Alkaloids

Recent studies have highlighted the antibacterial potential of certain ergoline alkaloids, particularly against Gram-positive bacteria and some intracellular Gram-negative pathogens.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values of metergoline, a semisynthetic ergoline alkaloid, against various bacterial strains. Metergoline has been identified as an inhibitor of the Gram-negative intracellular pathogen Salmonella Typhimurium.[1][2] Structure-activity relationship (SAR) studies on metergoline analogs have shown improved potency against Gram-positive bacteria and mycobacteria.[1]

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Metergoline | Salmonella Typhimurium | Moderate (Specific value not cited) | [1][2] |

| Metergoline | Bacillus subtilis | Moderate (Specific value not cited) | [1] |

| Metergoline Analogs (e.g., Cinnamide and arylacrylamide derivatives) | Gram-positive bacteria | Improved potency relative to metergoline | [1] |

| Metergoline Analog (Pyridine derivative 38) | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective in a murine skin infection model | [1] |

| Clavine Alkaloids (Agroclavine, Festuclavine) | Various bacteria | Effective antimicrobial compounds | [3] |

Note: Specific MIC values for many of these compounds are not consistently reported in the available literature, indicating a need for more detailed quantitative studies.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of the antimicrobial properties of ergoline alkaloids.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

Protocol:

-

Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the logarithmic growth phase.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound (e.g., metergoline or its analogs) in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Murine Skin Infection Model

This in vivo model is used to assess the efficacy of antimicrobial compounds in a living organism.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Infection: Induce a localized skin infection by intradermal injection of a standardized inoculum of the pathogenic bacterium (e.g., MRSA).

-

Treatment: Topically apply the test compound (e.g., a metergoline analog formulated in a suitable vehicle) to the infected area at specified time intervals.

-

Evaluation: Monitor the progression of the infection by measuring lesion size and bacterial load in the infected tissue at the end of the experiment.

-

Data Analysis: Compare the treatment group to a control group (vehicle only) to determine the compound's efficacy.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms by which ergoline alkaloids exert their antibacterial effects are not fully elucidated. However, some studies suggest potential targets and pathways.

Disruption of the Proton Motive Force

Research on metergoline suggests that it may disrupt the proton motive force (PMF) at the bacterial cytoplasmic membrane.[4] The PMF is crucial for essential cellular processes such as ATP synthesis, motility, and transport of molecules across the membrane.

Proposed Signaling Pathway:

Caption: Proposed mechanism of metergoline action via disruption of the proton motive force.

Inhibition of Efflux Pumps

Some studies on lysergol, another ergoline alkaloid, suggest that it and its derivatives can inhibit ATP-dependent efflux pumps in bacteria.[5] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance.

Experimental Workflow for Efflux Pump Inhibition Assay:

Caption: Workflow for assessing efflux pump inhibition by this compound derivatives.

Antifungal Properties: A Research Gap

A thorough review of the scientific literature reveals a significant lack of research into the antifungal properties of this compound and its close ergoline alkaloid relatives. While other, structurally distinct organic acids have demonstrated antifungal activity, these findings cannot be extrapolated to this compound. This represents a critical knowledge gap and a promising avenue for future research.

Conclusion and Future Directions

The available evidence suggests that the ergoline alkaloid scaffold, to which this compound belongs, holds potential for the development of novel antibacterial agents. The demonstrated activity of compounds like metergoline against both Gram-positive and some Gram-negative bacteria warrants further investigation into the antimicrobial spectrum of this compound itself.

Future research should focus on:

-

Direct Antimicrobial Screening: Systematically evaluating the in vitro antimicrobial and antifungal activity of this compound against a broad panel of clinically relevant pathogens.

-

Quantitative Analysis: Determining the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in susceptible microorganisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antimicrobial potency and spectrum.

The exploration of this compound's antimicrobial and antifungal properties could unveil a new class of therapeutic agents to combat the growing threat of antimicrobial resistance.

References

- 1. Antibacterial Activity of Metergoline Analogues: Revisiting the Ergot Alkaloid Scaffold for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Metergoline Analogues: Revisiting the Ergot Alkaloid Scaffold for Antibiotic Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibacterial and synergy of clavine alkaloid lysergol and its derivatives against nalidixic acid-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Effects of Paspalic Acid: A Technical Whitepaper

A Note to the Reader: Initial research into the anti-inflammatory effects of paspalic acid did not yield specific studies on this topic. This compound is a known ergot alkaloid and a precursor in the biosynthesis of lysergic acid[1][2]. However, the current body of scientific literature does not appear to contain direct investigations into its anti-inflammatory properties.

In contrast, searches for "this compound" and inflammation frequently return results for palmitic acid and palmitoleic acid . These fatty acids have well-documented roles in inflammatory processes. Therefore, this technical guide will focus on the preliminary anti-inflammatory and pro-inflammatory effects of these two compounds, for which substantial data and experimental protocols are available.

Introduction to Fatty Acids and Inflammation

Fatty acids are crucial signaling molecules that can modulate inflammation. Their effects can be either pro-inflammatory or anti-inflammatory, depending on their structure, concentration, and the specific cellular context. This guide explores the preliminary findings on the roles of palmitic acid and palmitoleic acid in inflammation, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, experimental methodologies, and key signaling pathways.

Palmitic Acid (PA): A 16-carbon saturated fatty acid, palmitic acid is the most common saturated fatty acid in animals and plants[1][3]. Elevated levels of PA are associated with pro-inflammatory responses and have been implicated in the pathogenesis of various inflammatory conditions[4][5].

Palmitoleic Acid (POA): A 16-carbon monounsaturated fatty acid, palmitoleic acid has been shown to possess anti-inflammatory properties and may play a protective role against inflammation-related diseases[6][7].

Quantitative Data on the Inflammatory Effects of Palmitic and Palmitoleic Acid

The following tables summarize key quantitative findings from preliminary studies on the effects of palmitic acid and palmitoleic acid on inflammatory markers.

Table 1: Effects of Palmitic Acid on Pro-inflammatory Cytokine and Mediator Production

| Cell Type | Treatment | Inflammatory Marker | Change | Reference |

| Macrophages | Palmitic Acid | TNF-α | Increased expression | [4] |

| Macrophages | Palmitic Acid | IL-1β | Increased expression | [4] |

| Macrophages | Palmitic Acid | IL-6 | Increased expression | [4] |

| Vascular Smooth Muscle Cells | Palmitic Acid | C-Reactive Protein (CRP) | Increased mRNA and protein expression | [5] |

| Vascular Smooth Muscle Cells | Palmitic Acid | iNOS | Increased mRNA and protein expression | [5] |

| Human Monocytes | Palmitic Acid (200 µM) | lncRNA PARAIL | Upregulation | [8] |

Table 2: Anti-inflammatory Effects of Palmitoleic Acid

| Model | Treatment | Inflammatory Marker | Inhibition/Reduction | Reference |

| LPS-stimulated Macrophages | Palmitoleic Acid | TNF-α | 73.14% inhibition of release | [6] |

| LPS-stimulated Macrophages | Palmitoleic Acid | IL-1β | 66.19% inhibition of release | [6] |

| LPS-stimulated Macrophages | Palmitoleic Acid | IL-6 | 75.19% inhibition of release | [6] |

| LPS-stimulated Macrophages | Palmitoleic Acid | NF-κB | Decreased expression | [7] |

| Obese Mice | Palmitoleic Acid | Mcp1, Tnfa, Il6 (gene expression) | Decreased expression | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the inflammatory effects of palmitic and palmitoleic acid.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or primary macrophages are commonly used. For studies on vascular inflammation, rat vascular smooth muscle cells are utilized[5]. Human monocytic cell lines like THP-1 are also relevant[8].

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Fatty Acid Preparation and Treatment: Palmitic acid and palmitoleic acid are often dissolved in ethanol or DMSO and then conjugated to bovine serum albumin (BSA) to facilitate their solubility and delivery in cell culture media. Cells are treated with varying concentrations of the fatty acids for specified time periods (e.g., 24 hours)[7].

Quantification of Inflammatory Cytokines

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a measurable color change.

-

Measure the absorbance using a microplate reader and determine the cytokine concentration by comparison to a standard curve.

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins within cell lysates, such as components of the NF-κB signaling pathway.

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB p65).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Models of Inflammation

-

Carrageenan-Induced Paw Edema: This is a common model for acute inflammation.

-

Administer the test compound (e.g., a plant extract) orally to rats or mice[10][11].

-

After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time points (e.g., 1, 2, 3, 6, and 9 hours) using a plethysmometer[8].

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group to the control group.

-

-

Acetic Acid-Induced Writhing Test: This model is used to assess peripheral analgesic and anti-inflammatory activity.

-

Administer the test compound to mice.

-

After a specified time, inject a 0.6% acetic acid solution intraperitoneally.

-

Count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).

-

A reduction in the number of writhes compared to the control group indicates an analgesic/anti-inflammatory effect[11].

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of fatty acids and inflammation.

Caption: Palmitic Acid-Induced Pro-inflammatory Signaling Pathway.

Caption: Anti-inflammatory Action of Palmitoleic Acid on the NF-κB Pathway.

Caption: General Experimental Workflow for Studying Anti-inflammatory Effects.

Conclusion

While preliminary studies on the anti-inflammatory effects of this compound are currently unavailable, extensive research has been conducted on the roles of palmitic acid and palmitoleic acid in inflammation. Palmitic acid generally exhibits pro-inflammatory properties by activating key signaling pathways such as the TLR4/NF-κB axis, leading to the production of inflammatory cytokines. Conversely, palmitoleic acid demonstrates anti-inflammatory effects, in part by inhibiting the NF-κB pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the modulation of inflammation by fatty acids. Future studies may yet reveal the specific effects of this compound on inflammatory processes, potentially uncovering novel therapeutic avenues.

References

- 1. This compound | C16H16N2O2 | CID 21692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5516-88-1 | >98% [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitic acid exerts pro-inflammatory effects on vascular smooth muscle cells by inducing the expression of C-reactive protein, inducible nitric oxide synthase and tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Construction of an efficient Claviceps paspali cell factory for lysergic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 5516-88-1 | FP177328 | Biosynth [biosynth.com]

- 11. pubs.acs.org [pubs.acs.org]

Exploring the Antioxidant and Potential Anticancer Activities of Paspalic Acid: A Technical Guide Based on Structurally Related Ergot Alkaloids

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the antioxidant and anticancer properties of paspalic acid is notably scarce. This technical guide, therefore, provides a comprehensive overview of the known biological activities of this compound and explores the antioxidant and anticancer potential of structurally and biosynthetically related ergot alkaloids. The data, experimental protocols, and proposed mechanisms presented herein are based on these related compounds and are intended to serve as a foundational resource to stimulate and guide future research into this compound.

Introduction to this compound

Potential Anticancer Activities: Evidence from Related Ergot Alkaloids

While direct studies on this compound are lacking, various other ergot alkaloids have been evaluated for their cytotoxic and anticancer properties.[8] These studies provide a basis for speculating on the potential mechanisms and activities of this compound.

Several studies have demonstrated the cytotoxic effects of ergot alkaloids against various cancer cell lines.[9][10][11][12][13] For instance, dihydroergocristine, an ergot alkaloid, has shown potency against chemoresistant prostate cancer cells.[14][15] Furthermore, synthetic derivatives, such as nitrosourea derivatives of ergolines, have displayed activity against L1210 leukemia in mice.[16] The table below summarizes cytotoxicity data from representative ergot alkaloids.

Table 1: Cytotoxicity of Selected Ergot Alkaloids in Cancer Cell Lines

| Ergot Alkaloid/Derivative | Cancer Cell Line(s) | Assay | Endpoint | Result (IC₅₀) | Reference(s) |

| 1-Propylagroclavine tartrate | NCI-60 Cell Line Panel | Sulforhodamine B (SRB) assay | GI₅₀ (Growth Inhibition 50%) | Varies by cell line | [9] |

| Dihydroergocristine (DHECS) | PC-3 (Prostate Cancer) | Colorimetric assay | IC₅₀ (Inhibitory Concentration 50%) | Log₁₀IC₅₀ = -5 to -4.5 M | [14] |

| Dihydroergocristine (DHECS) | Docetaxel-resistant PCa cells | Colorimetric assay | IC₅₀ | Potent activity reported | [14][15] |

| Ergotamine | HepG2 (Liver Carcinoma), HT-29 (Colon Carcinoma) | Not specified | Cytotoxicity | Weak toxic effect observed | [13] |

| Lysergic Acid Diethylamide (LSD) | E0771 (Breast Cancer) | XTT assay | Cell Viability | Reduction in viability observed | [17] |

The following are detailed methodologies for key experiments cited in the study of the anticancer activities of ergot alkaloids. These protocols could be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assays (MTT/XTT/SRB)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound (e.g., an ergot alkaloid) for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the appropriate reagent (MTT, XTT, or SRB) is added to each well.

-

For MTT and XTT, the reagent is converted by mitochondrial dehydrogenases of viable cells into a colored formazan product. For SRB, the dye binds to total cellular protein.

-

The plates are incubated to allow for color development.

-

The absorbance is read using a microplate reader at a specific wavelength.

-

Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.[17]

-

Apoptosis Assays (Flow Cytometry)

-

Principle: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

-

Methodology:

-

Cells are treated with the test compound for a predetermined time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][11][12][13]

-

Based on studies of dihydroergocristine in prostate cancer cells, a potential mechanism of action for ergot alkaloids could involve the modulation of key signaling pathways that regulate cell cycle and apoptosis.[15]

Caption: Proposed anticancer signaling pathway for this compound based on related ergot alkaloids.

Potential Antioxidant and Pro-oxidant Activities

The antioxidant properties of ergot alkaloids are not as extensively studied as their other biological activities, and the available data presents a mixed picture.

Some ergot derivatives, like nicergoline, are reported to possess antioxidant activity.[18] Conversely, studies on lysergic acid diethylamide (LSD), a well-known derivative of this compound's isomer, have shown that it can induce oxidative stress in human neuroblastoma SH-SY5Y cells, leading to an increase in reactive oxygen species (ROS) and malondialdehyde levels.[19][20] Another study reported that exposure to ergot alkaloids led to a reduction in the expression and activity of antioxidant enzymes in rats.[21] This suggests that ergot alkaloids, and potentially this compound, could act as pro-oxidants in certain biological contexts, which can be a mechanism for inducing cancer cell death.

Table 2: In Vitro Antioxidant/Pro-oxidant Effects of Lysergic Acid Diethylamide (LSD)

| Parameter | Cell Line | Treatment Concentration | Outcome | Reference(s) |

| Cell Viability | SH-SY5Y | 6.25 µmol/L | 88.06 ± 2.05% | [19][20] |

| Reactive Oxygen Species (ROS) | SH-SY5Y | 6.25 µmol/L | Significant increase | [19][20] |

| Malondialdehyde (MDA) Level | SH-SY5Y | 6.25 µmol/L | Significant increase | [19][20] |

| Glutathione (GSH) Level | SH-SY5Y | 6.25 µmol/L | Significant increase | [19][20] |

| Superoxide Dismutase (SOD) Activity | SH-SY5Y | 6.25 µmol/L | Significant increase | [19][20] |

| Catalase (CAT) Activity | SH-SY5Y | 6.25 µmol/L | Significant increase | [19][20] |

| Glutathione Peroxidase (GPx) Activity | SH-SY5Y | 6.25 µmol/L | Significant increase | [19][20] |

The following methodologies are standard for evaluating the effects of a compound on cellular oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: Utilizes fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which become fluorescent upon oxidation by ROS.

-

Methodology:

-

Cells are cultured in 96-well plates and treated with the test compound.

-

The cells are then loaded with DCFH-DA and incubated.

-

After incubation, the cells are washed to remove excess probe.

-

The fluorescence intensity is measured using a microplate reader or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

-

Lipid Peroxidation Assay (Malondialdehyde - MDA)

-

Principle: Measures the level of MDA, a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

-

Methodology:

-

Cell lysates are prepared from treated and untreated cells.

-

The lysates are mixed with a TBA solution in an acidic medium.

-

The mixture is heated to facilitate the reaction between MDA and TBA.

-

After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically.

-

Antioxidant Enzyme Activity Assays

-